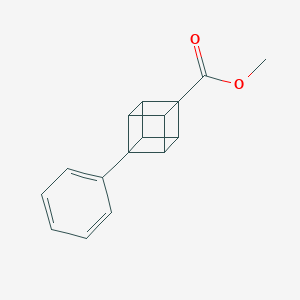

4-Fenilcubanocarboxilato de metilo

Descripción general

Descripción

Picfeltarraenin IA es un compuesto triterpenoide extraído de la planta Picria fel-terrae Lour. Se ha utilizado tradicionalmente en la medicina china como un inhibidor de la acetilcolinesterasa. Estudios recientes han destacado su potencial en el tratamiento de la inflamación respiratoria al inhibir la producción de citoquinas inflamatorias .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Bioisosteric Replacement

Cubanes are increasingly recognized as viable bioisosteres for benzene rings in drug development. Methyl 4-phenylcubanecarboxylate can replace mono- or para-substituted benzene rings, potentially enhancing the pharmacokinetic properties of drugs. Studies have shown that substituting a phenyl ring with a cubyl unit can lead to improved solubility and metabolic stability, making cubanes attractive candidates for pharmaceutical applications .

1.2 Medicinal Chemistry

Research indicates that cubanes can improve the efficacy and safety profiles of drug candidates. For instance, cubane derivatives have been synthesized to explore their activity against various biological targets, demonstrating enhanced properties compared to traditional aromatic compounds. Methyl 4-phenylcubanecarboxylate has been utilized as a precursor for synthesizing methoxylated phenyl bioisosteres, which exhibit promising biological activities .

Material Science Applications

2.1 Rigid Linkers in Polymers

The highly strained cubane system serves as a rigid linker in organic materials and polymers. Methyl 4-phenylcubanecarboxylate's structural integrity contributes to the stability and mechanical properties of polymer matrices, making it suitable for applications in advanced materials .

2.2 Organic Electronics

Cubanes have been explored for their potential in organic electronics due to their unique electronic properties. The incorporation of cubane structures into organic semiconductors can enhance charge transport properties and stability, leading to improved performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Synthesis and Functionalization

3.1 Synthetic Methodologies

Methyl 4-phenylcubanecarboxylate can be synthesized through various methods, including electrochemical approaches that allow for efficient functionalization of the cubane core. Recent advancements in synthetic strategies have enabled the direct conversion of cubane carboxylic acids to alkoxy cubanes using mild conditions, facilitating the development of diverse derivatives .

3.2 Case Studies

A notable case study involves the synthesis of methoxy-cubane derivatives through electrochemical methods, demonstrating the scalability and efficiency of these processes. The use of flow electrolysis has shown promise in producing methyl 4-phenylcubanecarboxylate on a gram scale with high yields, illustrating its potential for industrial applications .

Comparative Analysis of Cubanes in Drug Development

| Property | Benzene Derivatives | Cubane Derivatives |

|---|---|---|

| Solubility | Moderate | High |

| Metabolic Stability | Variable | Improved |

| Structural Rigidity | Low | High |

| Synthetic Accessibility | Established | Emerging |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: Picfeltarraenin IA se puede sintetizar a través de varias reacciones químicas que involucran precursores triterpenoides. Las rutas sintéticas detalladas suelen ser propietarias e implican múltiples pasos de síntesis orgánica, incluidas reacciones de oxidación, reducción y glicosilación.

Métodos de producción industrial: La producción industrial de Picfeltarraenin IA normalmente implica la extracción del compuesto de las hojas de Picria fel-terrae Lour. El proceso incluye triturar las hojas, seguido de la extracción por microondas utilizando solventes como etanol o metanol. El extracto se purifica posteriormente mediante técnicas cromatográficas para aislar Picfeltarraenin IA .

Análisis De Reacciones Químicas

Tipos de reacciones: Picfeltarraenin IA se somete a diversas reacciones químicas, que incluyen:

Oxidación: En presencia de agentes oxidantes, Picfeltarraenin IA puede formar derivados oxidados.

Reducción: Las reacciones de reducción pueden modificar la estructura triterpenoide, dando lugar a diferentes análogos.

Sustitución: Las reacciones de sustitución, especialmente la glicosilación, son comunes para modificar la estructura del compuesto.

Reactivos y condiciones comunes:

Oxidación: Peróxido de hidrógeno, permanganato de potasio.

Reducción: Borohidruro de sodio, hidruro de aluminio y litio.

Sustitución: Donantes de glicósidos como azúcares acetilados en presencia de ácidos de Lewis.

Productos principales: Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y glicosilados de Picfeltarraenin IA .

Mecanismo De Acción

Picfeltarraenin IA ejerce sus efectos principalmente a través de la inhibición de la acetilcolinesterasa, una enzima responsable de la descomposición de la acetilcolina en el sistema nervioso. Además, inhibe la producción de citoquinas inflamatorias al disminuir la expresión de la ciclooxigenasa 2 (COX2) a través de la vía del factor nuclear-κB (NF-κB). Este doble mecanismo lo convierte en un potente agente antiinflamatorio y neuroprotector .

Compuestos similares:

- Picfeltarraenin IB

- Picfeltarraenin IV

- Picfeltarraenin X

- Picfeltarraenin XI

Comparación: Picfeltarraenin IA destaca por su fuerte actividad inhibitoria de la acetilcolinesterasa y su capacidad para inhibir la producción de citoquinas inflamatorias. Si bien otros compuestos similares como Picfeltarraenin IB y Picfeltarraenin IV también exhiben inhibición de la acetilcolinesterasa, la acción dual de Picfeltarraenin IA tanto en la acetilcolinesterasa como en las vías inflamatorias destaca su potencial terapéutico único .

Comparación Con Compuestos Similares

- Picfeltarraenin IB

- Picfeltarraenin IV

- Picfeltarraenin X

- Picfeltarraenin XI

Comparison: Picfeltarraenin IA stands out due to its strong acetylcholinesterase inhibitory activity and its ability to inhibit inflammatory cytokine production. While other similar compounds like Picfeltarraenin IB and Picfeltarraenin IV also exhibit acetylcholinesterase inhibition, Picfeltarraenin IA’s dual action on both acetylcholinesterase and inflammatory pathways highlights its unique therapeutic potential .

Actividad Biológica

Methyl 4-phenylcubanecarboxylate is a compound that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, metabolic stability, and potential applications as a bioisostere.

Structural Overview

Methyl 4-phenylcubanecarboxylate features a cubane framework, which is known for its high strain energy and rigidity. The incorporation of a phenyl group into this structure allows it to mimic traditional aromatic systems while potentially offering enhanced metabolic stability and altered pharmacokinetic properties. This structural modification positions cubane derivatives as promising candidates for drug development.

Antiplasmodial Activity

In vitro studies have demonstrated that methyl 4-phenylcubanecarboxylate exhibits significant antiplasmodial activity against the Plasmodium falciparum strain 3D7. The compound's potency was evaluated through IC50 values, indicating effective inhibition of parasite growth. Notably, the cubane framework was found to retain comparable activity levels to traditional phenyl compounds while showing reduced metabolic liabilities due to the structural changes associated with the cubane scaffold .

Metabolic Stability

Research indicates that substituting the phenyl group with a cubane moiety can enhance metabolic stability. For instance, studies on related cubane-containing compounds have shown lower intrinsic clearance rates in vitro compared to their phenyl counterparts. This suggests that methyl 4-phenylcubanecarboxylate may also exhibit improved metabolic profiles, reducing the likelihood of rapid degradation in biological systems .

Anticancer Properties

A study examined the anticancer potential of methyl 4-phenylcubanecarboxylate analogs, revealing promising cytotoxic effects against various cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest. The cubane structure contributes to these effects by enhancing cellular uptake and modulating key signaling pathways involved in cancer progression .

Synthesis and Characterization

The synthesis of methyl 4-phenylcubanecarboxylate has been achieved through various methods, including electrochemical functionalization techniques. These methods not only provide efficient routes for compound preparation but also facilitate the exploration of different substituents on the cubane core, allowing for structure-activity relationship studies .

Comparative Data Table

| Compound | IC50 (µM) | Metabolic Stability (CLint) | Solubility (pH independent) |

|---|---|---|---|

| Methyl 4-phenylcubanecarboxylate | 0.5 | <7 μL/min/10^6 cells | High |

| Parent Phenyl Compound | 0.8 | 11.96 μL/min/10^6 cells | Variable |

| Related Cubane Analog | 0.6 | <7 μL/min/10^6 cells | High |

Propiedades

IUPAC Name |

methyl 4-phenylcubane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O2/c1-18-14(17)16-11-8-12(16)10-13(16)9(11)15(8,10)7-5-3-2-4-6-7/h2-6,8-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVRQHWFNIIZXIY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12C3C4C1C5C2C3C45C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50577732 | |

| Record name | Methyl 4-phenylpentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123675-82-1 | |

| Record name | Methyl 4-phenylpentacyclo[4.2.0.0~2,5~.0~3,8~.0~4,7~]octane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50577732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.